methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
Overview
Description
Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers This particular compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate can be achieved through various synthetic routes. One common method involves the condensation of 7-nitro-3-oxo-3,4-dihydroquinoxaline with methyl acetoacetate under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the ester bond .
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. For example, the use of gold catalysts supported on zinc oxide (Au/ZnO) has been shown to be effective in oxidative esterification reactions .
Chemical Reactions Analysis
Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The keto group can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s quinoxaline core is of interest in the study of enzyme inhibitors and receptor antagonists
Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate can be compared with other similar compounds such as:
Ethyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2Z)-(7-amino-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2Z)-(7-nitro-3-hydroxy-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with a hydroxyl group instead of a keto group.
Properties
IUPAC Name |
methyl (2Z)-2-(7-nitro-3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-19-10(15)5-9-11(16)13-7-3-2-6(14(17)18)4-8(7)12-9/h2-5,12H,1H3,(H,13,16)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPUSFLXOBXGJG-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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